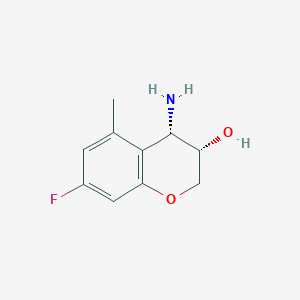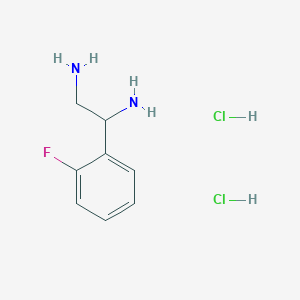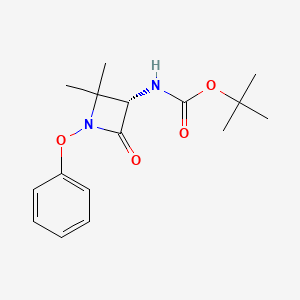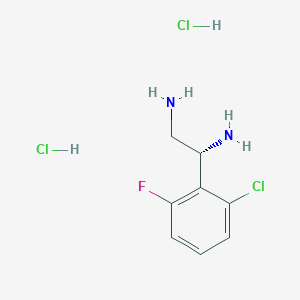
5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol: is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of bromine atoms at the 5th and 7th positions, a methyl group at the 2nd position, and a hydroxyl group at the 8th position of the tetrahydroquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol typically involves the bromination of 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. For instance, the compound can be synthesized by dissolving 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol in a suitable solvent, followed by the addition of bromine in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential anticancer properties, particularly in the development of lanthanide complexes that exhibit cytotoxic activity against cancer cells . Additionally, it is used in the design of probes for mitochondrial imaging and chemodynamic therapy .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with molecular targets and pathways within cells. For instance, in anticancer research, the compound forms complexes with lanthanides that inhibit telomerase activity and induce DNA damage-mediated apoptosis in cancer cells . Additionally, it can generate reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cell death .
Comparaison Avec Des Composés Similaires
5,7-Dibromo-8-hydroxyquinoline: Similar in structure but lacks the tetrahydroquinoline ring.
5,7-Dichloro-2-methyl-8-quinolinol: Similar but with chlorine atoms instead of bromine.
2-Methyl-8-hydroxyquinoline: Lacks the bromine atoms at the 5th and 7th positions.
Uniqueness: 5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is unique due to the presence of both bromine atoms and the tetrahydroquinoline ring, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential anticancer activity make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H11Br2NO |
|---|---|
Poids moléculaire |
321.01 g/mol |
Nom IUPAC |
5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
InChI |
InChI=1S/C10H11Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h4-5,13-14H,2-3H2,1H3 |
Clé InChI |
GXXSPDXYAPQZST-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(N1)C(=C(C=C2Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)


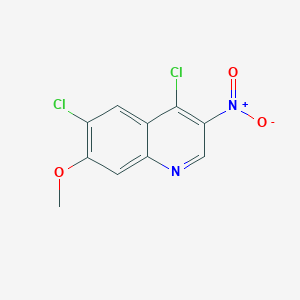
![Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate](/img/structure/B13048616.png)
